Cas no 1909348-07-7 (2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one)

2-Chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a versatile heterocyclic building block featuring a reactive chloroacetyl group linked to a 2-ethyl-1,2,3-triazole scaffold. Its key structural advantages include the presence of both an electrophilic carbonyl center and a triazole ring, enabling diverse functionalization via nucleophilic substitution or cyclization reactions. The chloroacetyl moiety offers straightforward derivatization potential for synthesizing heterocyclic compounds, pharmaceuticals, or agrochemical intermediates. The ethyl-substituted triazole core enhances stability while maintaining reactivity in click chemistry applications. This compound is particularly useful in medicinal chemistry for constructing bioactive molecules due to its balanced reactivity profile and compatibility with further synthetic modifications. Its crystalline nature facilitates purification and handling in laboratory settings.
2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one structure
1909348-07-7 structure
商品名:2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one
CAS番号:1909348-07-7
MF:C6H8ClN3O
メガワット:173.600219726563
MDL:MFCD29762626
CID:4629501
PubChem ID:121552354

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • Ethanone, 2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)-
    • 2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one
    • MDL: MFCD29762626
    • インチ: 1S/C6H8ClN3O/c1-2-10-8-4-5(9-10)6(11)3-7/h4H,2-3H2,1H3
    • InChIKey: KVYAYGLQZJMFCX-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(C1C=NN(CC)N=1)CCl

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-226484-2.5g
2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one
1909348-07-7 95%
2.5g
$1874.0 2024-06-20
Chemenu
CM467687-500mg
2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one
1909348-07-7 95%+
500mg
$1023 2023-02-02
Chemenu
CM467687-250mg
2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one
1909348-07-7 95%+
250mg
$661 2023-02-02
Enamine
EN300-226484-0.1g
2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one
1909348-07-7 95%
0.1g
$331.0 2024-06-20
Enamine
EN300-226484-1.0g
2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one
1909348-07-7 95%
1.0g
$956.0 2024-06-20
Enamine
EN300-226484-0.5g
2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one
1909348-07-7 95%
0.5g
$746.0 2024-06-20
Enamine
EN300-226484-10g
2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one
1909348-07-7 94%
10g
$4114.0 2023-09-15
A2B Chem LLC
AV76019-50mg
2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one
1909348-07-7 94%
50mg
$269.00 2024-04-20
1PlusChem
1P01ANN7-100mg
2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one
1909348-07-7 94%
100mg
$403.00 2025-03-19
1PlusChem
1P01ANN7-10g
2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one
1909348-07-7 95%
10g
$5147.00 2024-06-17

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one 関連文献

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-oneに関する追加情報

Introduction to 2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one (CAS No. 1909348-07-7)

2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 1909348-07-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic ketone features a unique structural framework that combines a chlorinated acetyl group with an ethyl-substituted 1,2,3-triazole moiety. The precise arrangement of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The triazole ring in this compound is particularly noteworthy, as triazoles are well-documented scaffolds in drug discovery. Their stability, bioisosteric properties with other heterocycles like pyrazoles and pyrimidines, and ability to engage in hydrogen bonding make them highly versatile in medicinal chemistry. Specifically, the ethyl-substituted 2H-1,2,3-triazol-4-yl moiety in this molecule enhances its reactivity and binding affinity toward biological targets. This feature has been leveraged in recent studies to develop novel compounds with potential therapeutic applications.

Recent advancements in computational chemistry have highlighted the importance of chloro-substituted ketones as key intermediates in drug design. The chlorine atom at the C2 position not only influences the electronic properties of the molecule but also serves as a handle for further functionalization via nucleophilic substitution reactions. This reactivity has been exploited in synthetic pathways leading to complex pharmacophores used in oncology and anti-inflammatory drug development.

The synthesis of 2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps typically include the condensation of ethyl acetoacetate with ethyl azide under acidic conditions to form the triazole ring, followed by chlorination using reagents such as phosphorus oxychloride (POCl₃). The efficiency of these steps is critical for scalability and cost-effectiveness in industrial settings.

In the realm of medicinal chemistry, this compound has been explored for its potential as a precursor to kinase inhibitors. Kinases are enzymes overexpressed in various cancers and inflammatory diseases, making them prime targets for therapeutic intervention. The triazole-ketone hybrid structure of this molecule provides a scaffold that can be modified to enhance binding affinity and selectivity against specific kinase isoforms. Preliminary computational modeling suggests that minor structural modifications could improve solubility and metabolic stability, making it more suitable for clinical development.

Moreover, the bioisosteric relationship between triazoles and other heterocycles has been leveraged to develop analogs with improved pharmacokinetic profiles. For instance, studies have demonstrated that replacing the ethyl group on the triazole ring with more polar substituents can enhance cell permeability while maintaining biological activity. Such insights are derived from high-throughput screening (HTS) data combined with molecular dynamics simulations, which together provide a robust framework for rational drug design.

The role of C-heterocyclic compounds like this one cannot be overstated in modern drug discovery. Their ability to mimic natural products while offering synthetic tractability makes them indispensable tools for medicinal chemists. In particular, the chloroketone motif has been shown to interact favorably with metal ions involved in enzyme catalysis, which is relevant for developing metallodrugs targeting metalloproteinases implicated in neurodegenerative diseases.

Recent publications have highlighted the utility of this compound in designing small-molecule probes for protein-protein interaction studies. The combination of a reactive ketone group and a stable triazole core allows for selective labeling via click chemistry or photoaffinity labeling techniques. Such methodologies are essential for elucidating molecular mechanisms underlying diseases like Alzheimer’s and Parkinson’s by identifying key interactors within cellular signaling pathways.

The synthetic versatility of 2-chloro-1-(2H-pyrimidinyl)-ethanone derivatives, including our target compound, has also been explored in peptide mimetics research. Triazole-based peptidomimetics can mimic peptide binding modes while exhibiting improved resistance to enzymatic degradation. This property is particularly valuable for drugs designed to modulate growth factor receptors or neurotransmitter receptors where peptide-like activity is desired but natural peptides suffer from short half-lives.

In conclusion,CAS No 1909348-07-7 represents a promising scaffold for further derivatization into bioactive molecules with therapeutic potential. Its unique structural features—combining a chlorinated acetyl group with an ethyl-substituted triazole—make it an attractive intermediate for synthetic chemists working on next-generation drugs targeting cancers and inflammatory disorders. As computational methods continue to advance our understanding of molecular interactions,this compound will likely find expanded applications in both academic research and industrial drug development pipelines.

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